molecular formula C10H12N4O2 B2633998 5-(2-Methoxypyrimidin-5-yl)-3-propyl-1,2,4-oxadiazole CAS No. 2034329-47-8

5-(2-Methoxypyrimidin-5-yl)-3-propyl-1,2,4-oxadiazole

Cat. No. B2633998
CAS RN: 2034329-47-8
M. Wt: 220.232
InChI Key: WUFYDGVJUIEIDL-UHFFFAOYSA-N
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Description

“2-Methoxypyrimidin-5-yl” is a chemical compound with the molecular weight of 139.16 . It is a solid at room temperature .


Synthesis Analysis

The synthesis of compounds similar to “2-Methoxypyrimidin-5-yl” involves various methods. For instance, the synthesis of thioxopyrimidines and their condensed analogs with an exocyclic sulfur atom are based on [3+3], [4+2], [5+1] cyclization processes or domino reactions .


Molecular Structure Analysis

The InChI code for “2-Methoxypyrimidin-5-yl” is 1S/C6H9N3O/c1-10-6-8-3-5(2-7)4-9-6/h3-4H,2,7H2,1H3 .


Chemical Reactions Analysis

The chemical reactions involving compounds similar to “2-Methoxypyrimidin-5-yl” are diverse. For example, the formation of 2-thioxopyrimidines and their condensed analogs is based on the [3+3], [4+2], or [5+1] heterocyclization reactions and domino reactions .


Physical And Chemical Properties Analysis

“2-Methoxypyrimidin-5-yl” is a solid at room temperature . It has a molecular weight of 139.16 . The storage temperature is in a refrigerator .

Scientific Research Applications

Antimicrobial and Anticancer Activity

  • Oxadiazole derivatives, such as those synthesized in various studies, exhibit significant antimicrobial and anticancer activities. For instance, a study reported the synthesis and antimicrobial assessment of novel coumarins featuring 1,2,4-oxadiazole, which showed promising antibacterial and antifungal activities (Krishna et al., 2015). Another research effort focused on novel 1,3,4‐Oxadiazole derivatives of Dihydropyrimidinones, evaluating their anti-inflammatory, anthelmintic, and antibacterial activity, finding several compounds with promising pharmacological activities (Shaikh & Meshram, 2016).

Herbicidal Activity

  • Compounds with 1,2,4-oxadiazole rings have been explored for their herbicidal activities. A study synthesized novel 5-chloro-3-fluorophenoxypyridines with a 1,3,4-oxadiazole ring, demonstrating moderate to high levels of activity against various weeds, indicating potential applications in agriculture (Tajik & Dadras, 2011).

Material Science Applications

  • Oxadiazole derivatives have also found applications in material science, such as in the development of organic light-emitting diodes (OLEDs). For example, an efficient pyridine- and oxadiazole-containing hole-blocking material was synthesized and used in LEDs, showcasing improved device efficiency (Wang et al., 2001).

Antioxidant Properties

  • The synthesis and pharmacological evaluation of heterocyclic 1,3,4-oxadiazole and pyrazoles novel derivatives highlighted their antioxidant, analgesic, and anti-inflammatory actions, suggesting the therapeutic potential of oxadiazole derivatives in treating various diseases (Faheem, 2018).

Mechanism of Action

The mechanism of action for “2-Methoxypyrimidin-5-yl” is not specified in the sources I found .

Safety and Hazards

The safety information for “2-Methoxypyrimidin-5-yl” includes hazard statements H302, H315, H319, H335, and precautionary statements P261 .

Biochemical Analysis

Biochemical Properties

5-(2-Methoxypyrimidin-5-yl)-3-propyl-1,2,4-oxadiazole plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound has been shown to interact with various biomolecules, including enzymes involved in metabolic pathways. The nature of these interactions often involves binding to active sites or allosteric sites on enzymes, thereby modulating their activity. For instance, this compound can act as an inhibitor or activator of specific enzymes, influencing the rate of biochemical reactions .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can affect the phosphorylation status of key signaling proteins, thereby altering downstream signaling events. Additionally, this compound can impact gene expression by interacting with transcription factors or epigenetic modifiers, leading to changes in the expression levels of specific genes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with biomolecules, such as enzymes and receptors. This binding can result in enzyme inhibition or activation, depending on the specific target and the nature of the interaction. Additionally, this compound can induce changes in gene expression by interacting with DNA or RNA, thereby influencing transcriptional and post-transcriptional processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but it may degrade over time, leading to changes in its biochemical activity. Long-term exposure to this compound can result in sustained alterations in cellular processes, which are important for understanding its potential therapeutic applications .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as enhancing metabolic activity or modulating immune responses. At higher doses, it can induce toxic or adverse effects, including cellular damage or organ toxicity. Understanding the dosage-dependent effects of this compound is crucial for determining its safety and efficacy in potential therapeutic applications .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound can influence the activity of key metabolic enzymes, thereby altering the flow of metabolites through specific pathways. For example, it may enhance or inhibit the activity of enzymes involved in glycolysis, the citric acid cycle, or lipid metabolism, leading to changes in cellular energy production and storage .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound in different cellular compartments. For instance, this compound may be transported into cells via membrane transporters and subsequently bind to intracellular proteins, influencing its distribution and activity .

Subcellular Localization

The subcellular localization of this compound is a key factor in determining its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it may localize to the nucleus, mitochondria, or endoplasmic reticulum, where it can exert its effects on cellular processes. Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and potential therapeutic applications .

properties

IUPAC Name

5-(2-methoxypyrimidin-5-yl)-3-propyl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4O2/c1-3-4-8-13-9(16-14-8)7-5-11-10(15-2)12-6-7/h5-6H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUFYDGVJUIEIDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NOC(=N1)C2=CN=C(N=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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